Product packaging for 1-(7-Methoxybenzofuran-2-yl)butan-1-amine(Cat. No.:)

1-(7-Methoxybenzofuran-2-yl)butan-1-amine

Cat. No.: B13561259
M. Wt: 219.28 g/mol
InChI Key: HXIOWPJCIPQETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(7-Methoxybenzofuran-2-yl)butan-1-amine (CAS 1270555-14-0) is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It features a benzofuran core, a privileged scaffold in drug discovery known for its wide range of biological activities . The compound's molecular formula is C13H17NO2 and it has a molecular weight of 219.28 g/mol . Benzofuran derivatives, particularly 2-aminobenzofuran analogs, are extensively investigated for their profound bioactivities, which include serving as anticancer agents, tubulin polymerization inhibitors, and displaying antibacterial and antifungal properties . The structural motif is found in various natural products and established pharmaceuticals, underscoring its therapeutic relevance . This specific amine-functionalized derivative serves as a valuable building block for researchers designing and synthesizing novel bioactive molecules, contributing to studies in structure-activity relationships (SAR) and the development of potential therapeutic agents. Handling Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B13561259 1-(7-Methoxybenzofuran-2-yl)butan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-(7-methoxy-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C13H17NO2/c1-3-5-10(14)12-8-9-6-4-7-11(15-2)13(9)16-12/h4,6-8,10H,3,5,14H2,1-2H3

InChI Key

HXIOWPJCIPQETL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(O1)C(=CC=C2)OC)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for 1-(7-Methoxybenzofuran-2-yl)butan-1-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound (I), the primary disconnection points are the C-N bond of the amine and the bonds forming the benzofuran (B130515) ring system.

Figure 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C-N bond): The most logical first disconnection is the carbon-nitrogen bond of the primary amine. This leads back to a ketone precursor, 1-(7-methoxybenzofuran-2-yl)butan-1-one (B13630290) (II), and ammonia (B1221849). This transformation in the forward direction would be a reductive amination.

Disconnection 2 (C-C bond of the side chain): The butanone side chain of intermediate (II) can be disconnected to reveal 7-methoxybenzofuran (B1297906) (III) and a suitable four-carbon acylating agent. This suggests a Friedel-Crafts acylation or a similar reaction to introduce the side chain onto the benzofuran core.

Disconnection 3 (Benzofuran ring): The 7-methoxybenzofuran core (III) can be further deconstructed. Common strategies for benzofuran synthesis involve the cyclization of an ortho-alkynylphenol or the reaction of a salicylaldehyde (B1680747) derivative with an appropriate reagent.

This analysis suggests a synthetic strategy commencing with the formation of the 7-methoxybenzofuran scaffold, followed by acylation at the 2-position, and concluding with the introduction of the amine functionality via reductive amination.

Development and Optimization of Synthetic Pathways

The synthesis of the key intermediate, 1-(7-methoxybenzofuran-2-yl)butan-1-one, can be approached through several methods.

Friedel-Crafts Acylation: A traditional approach involves the acylation of 7-methoxybenzofuran with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. However, this method can sometimes suffer from regioselectivity issues and harsh reaction conditions.

Palladium-Catalyzed Coupling Reactions: Modern synthetic methods offer milder and more selective alternatives. For instance, a palladium-catalyzed coupling of a 2-organometallic benzofuran derivative with an acyl chloride can provide the desired ketone. Alternatively, a Heck-type reaction could be employed.

Reductive Amination: Once the ketone precursor is obtained, the introduction of the amine is commonly achieved through reductive amination. masterorganicchemistry.com This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are known for their selectivity in reducing the iminium ion in the presence of the ketone. harvard.edu Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another viable method. youtube.com

Table 1: Comparison of Reductive Amination Reagents

ReagentAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH3CN) Selective for iminium ions, effective under mildly acidic conditions. harvard.eduHighly toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)3) Non-toxic, mild, and highly selective.Can be more expensive.
Catalytic Hydrogenation (e.g., H2/Pd-C) "Clean" reaction with water as the only byproduct, scalable.Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups.

Since this compound contains a chiral center at the carbon bearing the amine group, obtaining enantiomerically pure forms is often a crucial aspect of its synthesis for biological applications.

Asymmetric Reduction: The ketone precursor can be reduced to the corresponding chiral alcohol using stereoselective reducing agents, such as those derived from chiral boranes or catalytic asymmetric hydrogenation. The resulting chiral alcohol can then be converted to the amine with inversion of stereochemistry, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Chiral Resolution: A common and practical approach is the resolution of the racemic amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be liberated by treatment with a base. Another method for the separation of chiral amines is through chiral column chromatography, which utilizes a chiral stationary phase to selectively interact with and separate the enantiomers. researchgate.net

For the large-scale synthesis of this compound, optimization of the reaction conditions is critical. Key parameters to consider include:

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and yields. For the reductive amination step, alcoholic solvents like methanol (B129727) or ethanol (B145695) are often used. Temperature control is crucial to minimize side reactions.

Catalyst Loading: In catalytic reactions, such as palladium-catalyzed couplings or catalytic hydrogenation, minimizing the catalyst loading without compromising reaction efficiency is important for cost-effectiveness and ease of purification.

Work-up and Purification: Developing a robust and scalable purification protocol is essential. This may involve optimizing extraction procedures, crystallization conditions, or chromatographic methods to ensure high purity of the final product. For instance, a gram-scale synthesis of benzofuran derivatives has been demonstrated, highlighting the potential for scalability of these synthetic routes. nih.gov

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the biological activity of this compound, a library of analogs is often synthesized to establish a structure-activity relationship (SAR).

Systematic modifications of the lead compound can provide valuable insights into the molecular features required for biological activity.

Modification of the Benzofuran Core: The methoxy (B1213986) group at the 7-position can be replaced with other substituents (e.g., halogens, alkyl groups, or hydrogen) to probe the effect of electronics and sterics at this position. researchgate.net The benzene (B151609) portion of the benzofuran ring can also be substituted to explore its impact on activity.

Variation of the Alkyl Chain: The length and branching of the butylamine (B146782) side chain can be altered. For example, analogs with ethyl, propyl, or isobutyl chains can be synthesized to determine the optimal chain length for biological interaction.

Substitution on the Amine: The primary amine can be converted to secondary or tertiary amines by reacting it with various alkylating agents. It can also be acylated to form amides.

Table 2: Proposed Analogs for SAR Studies

AnalogModificationRationale
1-(Benzofuran-2-yl)butan-1-amineRemoval of the 7-methoxy groupTo assess the importance of the methoxy group for activity.
1-(7-Chlorobenzofuran-2-yl)butan-1-amineReplacement of methoxy with chloroTo evaluate the effect of an electron-withdrawing group.
1-(7-Methoxybenzofuran-2-yl)propan-1-amineShortening of the alkyl chainTo investigate the influence of alkyl chain length.
N-Methyl-1-(7-methoxybenzofuran-2-yl)butan-1-amineN-alkylation of the amineTo probe the effect of substitution on the nitrogen atom.

The synthesis of these analogs would generally follow similar synthetic pathways as the parent compound, with the appropriate modifications to the starting materials. The biological data obtained from these analogs would then be used to build a comprehensive SAR profile, guiding the design of more potent and selective compounds.

Scope and Limitations of Derivatization Reactions at Key Positions

The molecular architecture of this compound presents several key positions amenable to chemical modification. These include the primary amine of the butylamine side chain, the methoxy group at the 7-position of the benzofuran ring, and the benzofuran nucleus itself. The scope and limitations of derivatization at these positions are dictated by the interplay of electronic effects, steric hindrance, and the inherent reactivity of the functional groups.

Derivatization of the Primary Amine

The primary amine is a versatile functional group that can undergo a wide array of chemical transformations, including N-alkylation, N-acylation, and reductive amination.

N-Alkylation and N-Acylation: The nucleophilic nature of the primary amine allows for straightforward reaction with alkyl halides and acylating agents. Mono-alkylation can be achieved with one equivalent of an alkyl halide, while polyalkylation may occur with excess reagent. Acylation with acyl chlorides or anhydrides typically proceeds efficiently to form the corresponding amides. The reactivity of the amine is influenced by the electron-donating nature of the benzofuran ring system.

Scope: A broad range of alkyl and acyl groups can be introduced, allowing for the synthesis of a diverse library of derivatives. This is particularly useful for structure-activity relationship (SAR) studies in medicinal chemistry.

Limitations: Steric hindrance can be a limiting factor when bulky alkylating or acylating agents are employed. Over-alkylation to form quaternary ammonium (B1175870) salts can be a competing side reaction if reaction conditions are not carefully controlled.

Reductive Amination: The primary amine can be converted to a secondary or tertiary amine via reductive amination with aldehydes or ketones. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ, often using reducing agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Scope: This method is highly versatile, accommodating a wide variety of aldehydes and ketones, leading to a broad spectrum of N-substituted derivatives.

Limitations: The stability of the imine intermediate can influence the reaction efficiency. Sterically hindered ketones may react slowly or not at all.

Table 1: Representative Derivatization Reactions at the Primary Amine
Reaction TypeReagents and ConditionsProduct TypePotential Limitations
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)Secondary or Tertiary AminePolyalkylation, Steric hindrance with bulky alkyl halides
N-AcylationAcyl chloride (e.g., CH₃COCl) or Anhydride, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)AmideSteric hindrance with bulky acylating agents
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂)Secondary or Tertiary AmineSteric hindrance from the carbonyl compound, Stability of the imine intermediate

Modification of the Methoxy Group

The methoxy group at the 7-position is generally stable but can be cleaved to yield the corresponding phenol.

O-Demethylation: Ether cleavage is most commonly achieved using strong Lewis acids such as boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr).

Scope: This reaction is effective for the synthesis of the phenolic derivative, which can then serve as a handle for further functionalization, such as O-alkylation or esterification.

Limitations: The harsh conditions required for O-demethylation can be incompatible with other functional groups in the molecule. The acidic environment may lead to undesired side reactions, including potential degradation of the furan (B31954) ring.

Table 2: Derivatization Reactions at the Methoxy Group
Reaction TypeReagents and ConditionsProduct TypePotential Limitations
O-DemethylationBBr₃, CH₂Cl₂, low temperature; or HBr, heatPhenolHarsh reaction conditions, Potential for side reactions on the benzofuran ring

Derivatization of the Benzofuran Nucleus

The benzofuran ring system can undergo electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The benzofuran ring is an electron-rich system. The furan ring is generally more susceptible to electrophilic attack than the benzene ring, with a preference for the 3-position. The methoxy group at the 7-position is an activating, ortho- and para-directing group for electrophilic substitution on the benzene ring. However, the positions ortho to the methoxy group (6-position) and para (4-position) are electronically activated. The interplay of these directing effects will determine the outcome of reactions such as halogenation, nitration, and Friedel-Crafts reactions.

Scope: A variety of electrophiles can be introduced onto the benzofuran nucleus, allowing for the synthesis of derivatives with modified electronic and steric properties.

Limitations: Controlling regioselectivity can be challenging due to the presence of multiple activating groups and the inherent reactivity of the bicyclic system. Strong electrophilic conditions may lead to polymerization or degradation of the starting material. For instance, nitration often requires careful control of temperature and reagent concentration to avoid over-reaction or decomposition.

Table 3: Representative Derivatization Reactions on the Benzofuran Nucleus
Reaction TypeReagents and ConditionsPotential Product(s)Potential Limitations
BrominationBr₂, Acetic Acid or NBS, CCl₄Bromo-substituted benzofuran (e.g., at C3, C4, or C6)Lack of regioselectivity, Potential for multiple halogenations
NitrationHNO₃, H₂SO₄, low temperatureNitro-substituted benzofuranHarsh acidic conditions, Risk of oxidation and decomposition
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Acyl-substituted benzofuranDifficulty in controlling regioselectivity, Potential for catalyst poisoning by the amine

Spectroscopic and Advanced Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A complete NMR analysis would be essential to confirm the connectivity and spatial arrangement of atoms in 1-(7-Methoxybenzofuran-2-yl)butan-1-amine.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Experiments

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. For instance, the protons of the butyl chain, the methoxy (B1213986) group, the amine group, and the aromatic and furan (B31954) rings would appear at characteristic chemical shifts. The coupling patterns (splitting) between adjacent protons would help establish the connectivity within the butyl chain and the substitution pattern on the benzofuran (B130515) core.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. The chemical shifts would differentiate between the aliphatic carbons of the butyl group, the methoxy carbon, and the aromatic and heteroaromatic carbons of the benzofuran ring system.

2D NMR: To unambiguously assign all proton and carbon signals, a series of two-dimensional NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, confirming the sequence of protons in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connection between the butylamine (B146782) side chain and the benzofuran ring, as well as the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about which protons are close to each other in space, aiding in conformational analysis.

Conformational Analysis via NMR

By analyzing the coupling constants and NOESY correlations, researchers could deduce the preferred conformation of the flexible butylamine side chain relative to the rigid benzofuran ring system. This provides insight into the molecule's three-dimensional shape in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a critical technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₇NO₂), HRMS would need to yield a mass measurement accurate to within a few parts per million of the theoretical value.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern would be observed. Analysis of these fragment ions would provide further structural confirmation, for example, by showing the loss of the butyl group or the methoxy group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR Spectroscopy: This technique is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

C-H stretching of the aromatic and aliphatic groups.

C-O stretching of the ether (methoxy group and furan ring).

C=C stretching of the aromatic ring.

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzofuran core. The spectrum would show one or more absorption maxima (λ_max_) at specific wavelengths, which is characteristic of the chromophore.

X-ray Crystallography for Definitive Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing the molecule's conformation and packing arrangement in the crystal lattice. However, no such crystal structure data has been reported in the literature.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule in the absence of experimental data. These methods provide insights into electronic structure, molecular geometry, and reactivity, which are crucial for drug design and development.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, low-energy conformation. For a molecule like 1-(7-Methoxybenzofuran-2-yl)butan-1-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can determine key structural parameters. aip.org This optimization process reveals critical information about bond lengths, bond angles, and dihedral angles. aip.orgphyschemres.org

These calculations also yield important energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher polarizability and reactivity. researchgate.net Studies on similar benzofuran (B130515) structures show that these computational approaches provide reliable geometric and electronic data that correlate well with experimental findings. physchemres.orgrsc.org

Table 1: Illustrative Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Compounds.

ParameterAtoms InvolvedPredicted Value
Bond LengthC2-C(amine)~1.51 Å
Bond LengthC7-O(methoxy)~1.36 Å
Bond AngleC3-C2-C(amine)~128.5°
Dihedral AngleO1-C2-C(amine)-N~ -175°
HOMO Energy-~ -6.0 eV
LUMO Energy-~ -1.8 eV
HOMO-LUMO Gap-~ 4.2 eV

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is widely employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical predictions, when compared with experimental spectra, can confirm the proposed structure of a molecule. researchgate.net For this compound, predicted shifts would be benchmarked against a reference compound like Tetramethylsilane (TMS). mdpi.com

Similarly, computational methods can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netnumberanalytics.com By calculating the harmonic vibrational wavenumbers, specific bands in the experimental spectra can be assigned to the stretching, bending, and torsional modes of the molecule's functional groups. mdpi.comnih.gov For instance, the characteristic stretching frequencies for the amine (N-H), methoxy (B1213986) (C-O), and benzofuran ring vibrations can be accurately predicted.

Table 2: Illustrative Predicted Spectroscopic Data for this compound.

Spectroscopy TypeParameterPredicted ValueAssignment
¹H NMRChemical Shift (δ)~ 3.9 ppm-OCH₃ protons
¹H NMRChemical Shift (δ)~ 1.5-2.0 ppm-NH₂ protons
¹³C NMRChemical Shift (δ)~ 155 ppmBenzofuran C2
¹³C NMRChemical Shift (δ)~ 56 ppm-OCH₃ carbon
FT-IRVibrational Frequency~ 3350 cm⁻¹N-H stretch (amine)
FT-IRVibrational Frequency~ 1260 cm⁻¹C-O stretch (methoxy)
FT-IRVibrational Frequency~ 1590 cm⁻¹C=C stretch (aromatic)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently adopted shapes in a biological environment (e.g., in water).

When a potential biological target is identified, MD simulations are invaluable for investigating ligand-receptor interactions. nih.gov After docking the ligand into the protein's active site, an MD simulation can assess the stability of the resulting complex. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to determine if the binding pose is stable over the simulation period (e.g., 100-250 ns). researchgate.net These simulations provide a dynamic view of the interactions, highlighting key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, which cannot be obtained from static docking alone. researchgate.net

In Silico Prediction of Potential Biological Targets and Mechanisms of Action

In the early stages of drug discovery, in silico target prediction methods are used to identify potential protein targets for a novel compound. These approaches utilize large databases of known ligands and their biological activities to predict the targets of a new molecule based on structural or chemical similarity. jazindia.comafricanjournalofbiomedicalresearch.com

One common method is reverse docking, where the compound is docked against a library of known protein structures to find the best binding affinities. researchgate.net Another approach involves ligand-based methods, such as chemical similarity searching or pharmacophore screening, which compare the query molecule to databases of compounds with known biological activities. nih.govjazindia.com For a scaffold like benzofuran, which is known to interact with a wide range of targets including kinases, enzymes, and receptors, these methods can generate a list of probable targets, guiding further experimental validation. scienceopen.comnih.gov

Table 3: Illustrative Potential Biological Target Classes for Benzofuran Scaffolds Predicted by In Silico Methods.

Target ClassExamplesPotential Therapeutic Area
KinasesEGFR, PI3K, VEGFR-2Oncology nih.govnih.gov
EnzymesAcetylcholinesterase (AChE), PTP-MEG2Neurodegenerative Diseases, Metabolic Diseases nih.govnih.gov
Receptorsβ-adrenergic receptorsCardiovascular Diseases nih.gov
Dihydropteroate Synthase-Antibacterial researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com To build a QSAR model for a class of compounds like benzofuran derivatives, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule. Statistical methods are then used to derive an equation that predicts the activity (e.g., IC₅₀) based on these descriptors. researchgate.net A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. nih.govmdpi.com

Pharmacophore modeling is another ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity. unina.it A pharmacophore model can be generated from a set of active molecules or from the ligand-binding site of a target protein. mdpi.comd-nb.info This model then serves as a 3D query to screen compound libraries for new molecules that possess the required features, potentially leading to the discovery of novel chemical scaffolds with the desired biological activity. nih.govresearchgate.net

Biological Evaluation Methodologies Preclinical Research Focus

In Vitro Assay Development and Screening Strategies

The initial phase of biological evaluation relies on in vitro assays to determine the compound's interaction with specific molecular targets and its effect on cellular functions. These assays are fundamental for establishing a preliminary mechanism of action and guiding further studies.

Cell-Based Functional Assays for Target Engagement and Pathway Modulation

Confirming that a compound interacts with its intended target within a living cell and elicits a functional response is a crucial first step. Cell-based assays provide a more physiologically relevant context than biochemical assays by accounting for factors like cell permeability and metabolism. nih.gov

Methodologies for assessing target engagement include techniques like the Bioluminescence Resonance Energy Transfer (BRET) assay. mdpi.com For instance, if 1-(7-Methoxybenzofuran-2-yl)butan-1-amine is hypothesized to bind to a specific G-protein coupled receptor (GPCR), a BRET assay could be designed. In this setup, the target receptor is fused to a luciferase (energy donor), and a fluorescently labeled tracer that binds the same target acts as the energy acceptor. The addition of the unlabeled test compound would compete with the tracer, leading to a measurable decrease in the BRET signal, thereby quantifying the compound's binding affinity in live cells.

To assess the functional consequences of target engagement, downstream signaling pathways are monitored. For GPCRs, this involves measuring the accumulation or inhibition of second messengers. nih.govdrugtargetreview.com Assays for cyclic AMP (cAMP) are used for Gs- and Gi-coupled receptors, while assays measuring inositol phosphates (IP1) or intracellular calcium flux are employed for Gq-coupled receptors. eurofinsdiscovery.com The Tango assay, a protease cleavage-based reporter gene assay, is another method used to monitor GPCR activation, specifically through β-arrestin recruitment. nih.gov

Table 1: Illustrative Data from Cell-Based Functional Assays for this compound This table presents hypothetical data to demonstrate the type of results generated from these assays.

Assay Type Target Cellular Response Measured Result (EC₅₀/IC₅₀)
BRET Dopamine D2 Receptor Target Engagement IC₅₀: 85 nM
cAMP Assay Serotonin 5-HT₁ₐ Receptor Inhibition of Forskolin-stimulated cAMP IC₅₀: 120 nM
Calcium Flux Assay Adrenergic α₁ Receptor Increase in Intracellular Ca²⁺ EC₅₀: 350 nM
Tango Assay Dopamine D2 Receptor β-arrestin Recruitment EC₅₀: 150 nM

Enzymatic Assays for Inhibition or Activation Profiling (e.g., Monoamine Oxidase inhibition if relevant)

Given that many neurologically active compounds target enzymes, direct enzymatic assays are essential for profiling the activity of this compound. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are significant targets in the therapy of neurodegenerative and psychiatric disorders. nih.gov

The inhibitory activity of the compound against MAO-A and MAO-B would be determined using continuous spectrophotometric or fluorimetric methods. researchgate.netbioassaysys.com These assays utilize specific substrates for each enzyme isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and measure the rate of product formation. nih.gov The half-maximal inhibitory concentration (IC₅₀) is determined by measuring the enzyme's activity across a range of inhibitor concentrations. To understand the mechanism of inhibition, kinetic studies are performed, and data are analyzed using methods like the Lineweaver-Burk plot to distinguish between competitive, non-competitive, or uncompetitive inhibition. nih.gov The reversibility of the inhibition can be assessed through dialysis experiments. researchgate.netmdpi.com

Table 2: Hypothetical Enzymatic Inhibition Profile for this compound This table presents hypothetical data to demonstrate selectivity and potency.

Enzyme Target Substrate IC₅₀ (µM) Inhibition Type Reversibility
MAO-A Kynuramine 25.5 Competitive Reversible
MAO-B Benzylamine 1.2 Competitive Reversible
Acetylcholinesterase Acetylthiocholine > 100 - -

Receptor Binding and Functional Assays (e.g., GPCRs, Ion Channels)

To establish the selectivity profile of this compound, it is screened against a panel of receptors, transporters, and ion channels. Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. giffordbioscience.com These are competitive assays where the test compound competes with a known high-affinity radioligand for binding to the target receptor expressed in cell membranes. labome.com The output is the Ki value, or inhibition constant, which reflects the compound's binding affinity. nih.gov

Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptors. giffordbioscience.com For example, a [³⁵S]GTPγS binding assay can be used to measure G-protein activation upon ligand binding, distinguishing agonists from antagonists. giffordbioscience.com

Table 3: Example Receptor Binding Affinity (Ki) Profile for this compound This table presents hypothetical data from a radioligand binding screen.

Receptor Target Radioligand Ki (nM)
Serotonin 5-HT₁ₐ [³H]8-OH-DPAT 98
Serotonin 5-HT₂ₐ [³H]Ketanserin 450
Dopamine D₂ [³H]Spiperone 75
Dopamine D₃ [³H]Spiperone 150
Sigma-1 [³H]Pentazocine 200
Adrenergic α₁ [³H]Prazosin 600

High-Throughput Screening (HTS) Methodologies for Biological Activity Detection

High-throughput screening (HTS) methodologies enable the rapid evaluation of large numbers of compounds to identify "hits" with desired biological activity. unchainedlabs.com The in vitro assays described above, including enzymatic and cell-based functional assays, can be adapted for HTS. nih.gov This involves miniaturization into 96- or 384-well plate formats and the use of automated liquid handling systems. bioassaysys.com Detection methods are typically based on fluorescence, luminescence, or absorbance, which provide robust and sensitive readouts amenable to automation. nih.gov For instance, a cell-based reporter gene assay using luciferase can be employed to screen for modulators of a specific signaling pathway, as has been successfully used to identify novel benzofuran (B130515) derivatives with antiviral activity. nih.govnih.gov

Preclinical In Vivo Pharmacological Models (Methodological Aspects Only)

Following in vitro characterization, promising compounds are advanced to in vivo studies using animal models. These models are essential for understanding a compound's effects within a complex biological system. nih.govtandfonline.com The choice of model is critical and must be justified based on the compound's proposed mechanism of action and therapeutic indication. dergipark.org.tr

Design and Justification of Relevant Animal Models for Potential Therapeutic Areas (e.g., neurodegenerative diseases)

Based on a hypothetical profile showing MAO-B inhibition and dopamine receptor affinity, a relevant therapeutic area for this compound could be neurodegenerative diseases like Parkinson's disease (PD) or Alzheimer's disease (AD). nih.gov The design of animal models for these conditions aims to replicate key aspects of the human pathology. neurodegenerationresearch.eu

Toxin-Induced Models: These models are used to replicate specific neurochemical deficits. For Parkinson's disease, the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to mice or non-human primates, causing a selective loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD. youtube.com Another model involves the stereotactic injection of 6-hydroxydopamine (6-OHDA) into the striatum or medial forebrain bundle of rodents.

Genetic Models: To model the genetic basis of neurodegenerative diseases, transgenic animals are created. nih.gov For Alzheimer's disease, mouse models that overexpress mutant forms of human amyloid precursor protein (APP) and presenilin (PSEN) are widely used to study amyloid plaque pathology. neurodegenerationresearch.eu To study tau pathology, transgenic models expressing mutant human tau protein are employed. For PD, models may involve the overexpression of alpha-synuclein or mutations in genes like LRRK2 or PARK2. nih.gov These genetic models are invaluable for investigating disease mechanisms and testing therapies aimed at specific molecular pathways. frontiersin.org

The justification for using a particular model rests on its ability to replicate the specific aspect of the disease that the therapeutic is intended to target. For a compound with potential neuroprotective effects, a toxin-induced model would be appropriate to assess its ability to prevent neuronal death. For a compound aimed at modifying disease progression related to protein aggregation, a genetic model would be more suitable. rsc.org

Table 4: Summary of Relevant Preclinical Animal Models and Their Methodological Justification

Disease Area Model Type Methodological Approach Pathological Feature Replicated Justification for Use
Parkinson's Disease Toxin-Induced Systemic administration of MPTP to mice. Loss of dopaminergic neurons in substantia nigra. To evaluate symptomatic relief and neuroprotective potential.
Parkinson's Disease Genetic Transgenic mice overexpressing human alpha-synuclein. Lewy body-like inclusions, progressive motor deficits. To test disease-modifying therapies targeting alpha-synuclein pathology.
Alzheimer's Disease Genetic Transgenic mice expressing mutant human APP and PSEN1 (e.g., 5XFAD). Amyloid plaque deposition, cognitive deficits. To evaluate therapies targeting amyloid-beta production or clearance.
Alzheimer's Disease Genetic Transgenic mice expressing mutant human Tau (e.g., P301S). Neurofibrillary tangles, neuronal loss. To test therapies targeting tau pathology and its downstream consequences.

Methodologies for Assessing Efficacy in Disease-Specific Models

To determine the potential therapeutic applications of this compound, its efficacy would be evaluated in a variety of established, disease-relevant animal models. The choice of models would be dictated by the initial screening results and the hypothesized therapeutic target.

For instance, if the compound is hypothesized to have anti-inflammatory properties, its efficacy could be tested in models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) model in rodents. Key parameters to be measured would include clinical scores of disease severity, paw swelling, and histological analysis of joint tissues for inflammation and damage.

Should the compound be investigated for its potential in oncology, a range of cancer models would be utilized. These could include xenograft models, where human tumor cells are implanted into immunocompromised mice, or syngeneic models, which use tumor cells from the same genetic background as the host animal, allowing for the study of interactions with the immune system. Efficacy would be assessed by measuring tumor growth inhibition, survival rates, and the analysis of biomarkers related to cancer progression.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Methodologies for Disposition and Exposure-Response Characterization

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for its development. PK studies focus on what the body does to the drug, while PD studies examine what the drug does to the body.

Pharmacokinetic (PK) Methodologies: PK studies would involve administering the compound to animal models, typically rodents and non-rodents, through various routes (e.g., intravenous, oral). Blood, urine, and feces samples would be collected at multiple time points to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Key PK parameters that would be calculated are presented in the table below.

PK ParameterDescription
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC Area under the curve – represents the total drug exposure over time.
t1/2 Half-life – the time required for the concentration of the drug to be reduced by half.
CL Clearance – the volume of plasma from which the drug is completely removed per unit of time.
Vd Volume of distribution – the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Pharmacodynamic (PD) Methodologies: PD studies would aim to establish a relationship between the concentration of the compound at the site of action and the resulting pharmacological effect. This involves measuring relevant biomarkers or physiological endpoints over time following drug administration. For example, if the compound is an enzyme inhibitor, PD assessments would measure the level of enzyme inhibition in target tissues at various compound concentrations.

Advanced Investigations of Mechanism of Action (MOA)

To elucidate the precise mechanism by which this compound exerts its effects, advanced molecular and systems biology approaches would be employed.

Proteomic and Metabolomic Profiling in Biological Systems for Target Identification

Proteomic and metabolomic analyses provide a global view of the changes in protein and metabolite levels within a biological system in response to treatment with the compound.

Proteomic Profiling: Techniques such as mass spectrometry-based proteomics would be used to identify and quantify changes in the proteome of cells or tissues. This can help in identifying the direct protein targets of the compound or downstream proteins that are affected by its activity.

Metabolomic Profiling: This involves the comprehensive analysis of metabolites in a biological sample. By comparing the metabolomic profiles of treated versus untreated systems, researchers can identify metabolic pathways that are perturbed by the compound, offering insights into its MOA.

Gene Expression Analysis and Molecular Signaling Pathway Studies

Gene expression analysis provides a snapshot of the transcriptional changes induced by the compound.

Gene Expression Analysis: High-throughput techniques like RNA sequencing (RNA-Seq) or microarray analysis would be used to measure the expression levels of thousands of genes simultaneously. This can reveal which genes are up- or down-regulated by the compound, providing clues about the biological processes it affects. The principle behind this is that chemical-specific patterns of altered gene expression can be revealed through high-density analysis of tissues from exposed organisms, which can help in classifying compounds and understanding their mechanisms. nih.gov

Molecular Signaling Pathway Studies: Once key genes or proteins of interest are identified, further studies would be conducted to delineate the specific molecular signaling pathways involved. Techniques such as Western blotting, immunoprecipitation, and reporter gene assays would be used to confirm the compound's effect on specific signaling cascades.

Advanced Analytical Chemistry for Biological Matrices

Chromatographic Techniques for Compound Separation and Quantification in Complex Mixtures (e.g., LC-MS/MS, GC-MS)

The accurate quantification of 1-(7-Methoxybenzofuran-2-yl)butan-1-amine and its metabolites in biological matrices such as plasma, urine, and tissue homogenates necessitates the use of highly sensitive and selective chromatographic methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) represent the gold standard for these applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.govkuleuven.be For a primary amine-containing compound like this compound, reversed-phase chromatography would likely be the method of choice. A C18 stationary phase could be employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The acidic mobile phase would ensure the protonation of the amine group, leading to good peak shape and retention.

Detection by tandem mass spectrometry would be performed in positive ion mode, likely using electrospray ionization (ESI). The protonated molecule [M+H]⁺ would serve as the precursor ion. Collision-induced dissociation (CID) of this precursor ion would generate specific product ions, which would be monitored for quantification in multiple reaction monitoring (MRM) mode. This approach provides high selectivity and sensitivity, crucial for detecting low concentrations in complex biological samples. nih.gov

Hypothetical LC-MS/MS Parameters for the Analysis of this compound in Human Plasma:

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion [M+H]⁺ m/z 220.1
Product Ions (MRM) m/z 177.1, 149.1
Internal Standard Isotopically labeled this compound-d4

Note: The m/z values are hypothetical and would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. Due to the primary amine and the polarity of the methoxy (B1213986) group, direct analysis of this compound by GC-MS may be challenging, potentially leading to poor peak shape and thermal degradation. Therefore, derivatization is often employed to increase volatility and thermal stability. jfda-online.com

A common derivatization strategy for primary amines is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This process replaces the active hydrogens on the amine with a less polar, more volatile group, improving chromatographic performance. jfda-online.com Following derivatization, the compound can be separated on a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) and detected by mass spectrometry, typically using electron ionization (EI). The resulting mass spectrum would provide a characteristic fragmentation pattern useful for structural confirmation.

Methodologies for Metabolite Identification and Profiling

Understanding the metabolic fate of this compound is crucial for assessing its efficacy and potential toxicity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (e.g., LC-QTOF-MS or LC-Orbitrap-MS), is the primary tool for metabolite identification.

The general approach involves incubating the parent compound with a metabolically active system, such as liver microsomes, hepatocytes, or in vivo administration to animal models. Samples are then analyzed by LC-HRMS, and the data is processed to find potential metabolites. This is achieved by searching for predicted metabolic transformations (e.g., oxidation, demethylation, glucuronidation) and identifying the corresponding mass shifts from the parent drug. The high mass accuracy of HRMS allows for the determination of the elemental composition of metabolites, and tandem mass spectrometry (MS/MS) experiments provide structural information by comparing the fragmentation patterns of the metabolites to that of the parent compound.

Plausible Metabolic Pathways for this compound:

Metabolic ReactionDescriptionResulting Functional Group
Phase I: O-Demethylation Removal of the methyl group from the methoxy ether.Phenol
Phase I: N-Dealkylation Oxidative removal of the butyl group.Primary Amine (on the benzofuran (B130515) ring, less likely) or other fragments
Phase I: Aromatic Hydroxylation Addition of a hydroxyl group to the benzofuran ring system.Phenol
Phase I: Aliphatic Hydroxylation Addition of a hydroxyl group to the butyl side chain.Alcohol
Phase II: Glucuronidation Conjugation of a glucuronic acid moiety to a hydroxyl or amine group.Glucuronide
Phase II: Sulfation Conjugation of a sulfate (B86663) group, typically to a phenolic metabolite.Sulfate Ester

This table represents hypothetical metabolic transformations based on the known metabolism of similar chemical structures.

Radiosynthesis and Radiolabeling Techniques for In Vitro and Ex Vivo Tracing Studies

Radiolabeling provides an unambiguous and highly sensitive method for tracing the disposition of a drug candidate. For this compound, common isotopes for labeling would be Carbon-14 (¹⁴C) or Tritium (³H).

The synthesis of the radiolabeled compound would aim to incorporate the isotope in a metabolically stable position to prevent its premature loss. For instance, ¹⁴C could be incorporated into the benzofuran ring structure or the butyl side chain from a commercially available radiolabeled precursor.

Once synthesized, the radiolabeled compound can be used in a variety of studies:

In Vitro Metabolism: Incubation with liver microsomes or hepatocytes followed by LC separation with an in-line radioactivity detector can provide a complete profile of all metabolites, regardless of their structure.

Ex Vivo Biodistribution: Following administration of the radiolabeled compound to an animal model, tissues can be harvested at various time points. The amount of radioactivity in each tissue can be quantified by liquid scintillation counting or visualized by quantitative whole-body autoradiography (QWBA). This provides critical information on tissue distribution and potential sites of accumulation.

The data from these radiolabeled studies are essential for mass balance studies, which aim to account for the entire administered radioactive dose in excreta (urine and feces) and the carcass, providing a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications Beyond Initial Hypotheses

The benzofuran (B130515) nucleus is associated with a diverse range of pharmacological effects, suggesting that 1-(7-Methoxybenzofuran-2-yl)butan-1-amine could be a versatile therapeutic agent. jddtonline.inforsc.org Future research should systematically screen this compound for various biological activities, guided by the established potential of its parent scaffold.

Key areas for investigation include:

Anticancer Activity : Benzofuran derivatives have shown significant potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines, including leukemia, cervix carcinoma, and breast cancer. jddtonline.infoacs.orgnih.gov Research could explore the efficacy of this compound against a panel of human cancer cells, investigating mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key cancer-related enzymes. acs.orgacs.org

Antibacterial and Antifungal Properties : The benzofuran scaffold is a component of compounds with potent antimicrobial activity. nih.govresearchgate.netresearchgate.net Given the urgent need for new antimicrobial agents to combat drug-resistant pathogens, this compound should be evaluated for its ability to inhibit the growth of clinically relevant bacteria and fungi. nih.gov

Neuroprotective Effects : Certain benzofuran derivatives have been discovered to possess neuroprotective properties, suggesting a potential role in treating neurodegenerative diseases. mdpi.comnih.gov Studies could assess the ability of this compound to protect neurons from oxidative stress, excitotoxicity, and other pathological insults relevant to conditions like Alzheimer's or Parkinson's disease.

Anti-inflammatory and Antioxidant Activity : Many natural and synthetic benzofurans exhibit anti-inflammatory and antioxidant activities. researchgate.netpatsnap.com Future studies could investigate the potential of this compound to modulate inflammatory pathways and scavenge free radicals, which could be relevant for a wide range of diseases.

Table 1: Potential Therapeutic Applications for Future Research

Therapeutic Area Rationale Based on Benzofuran Scaffold Potential Mechanisms to Investigate
Oncology Demonstrated cytotoxicity in various cancer cell lines. jddtonline.infoacs.org Apoptosis induction, cell cycle arrest, enzyme inhibition. acs.org
Infectious Diseases Known antibacterial and antifungal properties of derivatives. nih.govresearchgate.net Inhibition of microbial growth, disruption of cell membranes.
Neurodegeneration Neuroprotective activity observed in related compounds. mdpi.comnih.gov Reduction of oxidative stress, anti-excitotoxicity.
Inflammatory Disorders Anti-inflammatory and antioxidant effects are common. researchgate.netpatsnap.com Modulation of inflammatory signaling, free radical scavenging.

Development of Advanced Delivery Systems and Formulation Methodologies for Enhanced Pharmacological Profiles

To maximize the therapeutic potential of this compound, advanced drug delivery and formulation strategies will be crucial. These approaches can address challenges such as poor solubility, limited bioavailability, and off-target effects. drug-dev.comebrary.net

Future formulation research could focus on:

Prodrug Strategies : The primary amine group in the compound is a prime target for prodrug modification. Creating prodrugs by temporarily masking the amine group can enhance lipophilicity, improve membrane penetration, and increase metabolic stability. acs.orgnih.gov N-acylation, N-Mannich bases, or carbamate (B1207046) derivatives are potential strategies to improve oral bioavailability and achieve targeted drug release. acs.orgnih.gov

Nanoparticle-Based Delivery : Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles could significantly improve its pharmacological profile. researchgate.netnih.gov Liposomes, which are vesicular structures made of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs, enhancing bioavailability and reducing systemic toxicity. researchgate.netmdpi.comnih.gov This approach allows for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect and can be modified for active targeting by attaching specific ligands. nih.gov

Amorphous Solid Dispersions : For compounds with low aqueous solubility, creating amorphous solid dispersions can be an effective strategy. nih.govnih.gov By dispersing the drug in an inert carrier matrix, the crystalline structure is disrupted, leading to a higher energy state that dissolves more readily in gastrointestinal fluids, thereby enhancing absorption and bioavailability. nih.gov

Integration with Emerging Technologies in Chemical Biology and Drug Discovery

The integration of computational tools and artificial intelligence (AI) is revolutionizing drug discovery and development. mdpi.com These technologies can accelerate the optimization of this compound and explore its therapeutic potential more efficiently.

Key technological integrations include:

AI/Machine Learning in Lead Optimization : Machine learning (ML) algorithms can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training these models on datasets of known benzofuran derivatives and their biological activities, it is possible to predict the activity of new virtual derivatives of this compound. This allows for the rapid in silico screening of thousands of potential modifications to identify candidates with improved potency and reduced toxicity before committing to chemical synthesis. nih.govnih.govrsc.org

Virtual Screening and Target Identification : AI-driven platforms can perform large-scale virtual screening of the compound against vast libraries of biological targets (e.g., proteins, enzymes). nih.govrsc.org This can help identify novel mechanisms of action and potential new therapeutic applications that were not initially hypothesized.

De Novo Drug Design : Deep learning models can be used for de novo design, generating entirely new molecular structures based on the benzofuran scaffold that are optimized for binding to a specific biological target. rsc.org This approach can guide the synthesis of next-generation analogs with superior pharmacological properties.

Table 2: Role of Emerging Technologies in Benzofuran Research

Technology Application Potential Impact on this compound
Machine Learning (ML) QSAR modeling, toxicity prediction. nih.gov Rapidly predict efficacy and safety of new derivatives; prioritize synthetic efforts.
Artificial Intelligence (AI) Virtual screening, target identification. rsc.org Uncover novel biological targets and therapeutic indications.
Deep Learning De novo drug design. nih.gov Generate optimized molecular structures for enhanced target binding and specificity.

Interdisciplinary Collaborations and Open Science Initiatives in Benzofuran Research

Advancing the research on this compound from a laboratory curiosity to a clinical candidate will require a highly collaborative and open approach.

Interdisciplinary Collaborations : The complexity of modern drug discovery necessitates collaboration between experts in various fields. mdpi.comresearchgate.netsemanticscholar.org Synthetic chemists, pharmacologists, toxicologists, computational biologists, and formulation scientists must work in concert. Such collaborations can bridge the gap between initial compound synthesis, biological testing, computational modeling, and clinical formulation, ensuring a more streamlined and successful development pathway. mdpi.com

Open Science Initiatives : The principles of open science—promoting transparency, data sharing, and collaboration—can significantly accelerate research. nih.gov Establishing open databases for benzofuran derivatives, where researchers can share chemical structures, synthetic routes, and biological activity data, would create a valuable community resource. nih.gov Platforms like preprint servers (e.g., ChemRxiv) allow for the rapid dissemination of findings, while open data policies ensure that research data is Findable, Accessible, Interoperable, and Reusable (FAIR). This collective approach can prevent redundant efforts and foster innovation across the entire field of benzofuran research.

Q & A

Q. What are the optimal synthetic routes for 1-(7-Methoxybenzofuran-2-yl)butan-1-amine, and how can purity be validated?

Methodological Answer: The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Start with a substituted benzofuran precursor (e.g., 7-methoxybenzofuran) via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .

Amine Side-Chain Introduction : Use reductive amination or nucleophilic substitution to attach the butan-1-amine moiety. For example, react the benzofuran-2-carbonyl intermediate with butylamine in the presence of a reducing agent like NaBH₃CN .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity via HPLC-TOF (retention time and mass accuracy) and 1H/13C NMR (integration ratios and absence of extraneous peaks) .

Q. Key Data :

  • NMR Parameters (from analogous compounds):
    • 1H NMR : Methoxy group (~δ 3.8–4.0 ppm), benzofuran aromatic protons (δ 6.5–7.5 ppm), amine protons (δ 1.2–2.5 ppm) .
    • 13C NMR : Benzofuran carbons (δ 100–160 ppm), methoxy carbon (δ 55–60 ppm) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: Combine 1D/2D NMR and GC-MS for unambiguous confirmation:

  • 1H–1H COSY : Resolve coupling between adjacent protons (e.g., benzofuran C3–C4 protons) .
  • HSQC/HMBC : Correlate methoxy (δ 3.8 ppm) to benzofuran C7 and amine protons to the carbonyl/adjacent carbons .
  • GC-MS : Monitor molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy or amine groups) .

Q. Example Workflow :

  • Dissolve 15 mg in DMSO-d6 for NMR .
  • Use electron ionization (EI) at 70 eV for GC-MS .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported pharmacological activities of benzofuran-amine derivatives?

Methodological Answer: Discrepancies often arise from stereochemical variations or assay conditions. To address:

Stereochemical Analysis : Use chiral HPLC or X-ray crystallography (if crystalline) to resolve enantiomers. For example, methoxy positioning affects receptor binding .

Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) with positive controls (e.g., known serotonin receptor agonists).

Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like 5-HT₂A receptors .

Q. Case Study :

  • Analogous compound 2-MAPB showed variable activity due to N-methylation; compare IC₅₀ values across cell lines (HEK-293 vs. CHO) .

Q. How can the reactivity of the methoxy group in this compound be exploited for derivatization?

Methodological Answer: The methoxy group enables electrophilic substitution or demethylation :

Demethylation : Use BBr₃ in dichloromethane (-78°C, 2 h) to yield a hydroxyl group for further functionalization .

Halogenation : React with NBS (N-bromosuccinimide) under UV light to introduce bromine at the benzofuran C5 position .

Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) to diversify the benzofuran core .

Q. Validation :

  • Monitor reactions via TLC (Rf shifts) and LC-MS for intermediate masses.

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Methodological Answer: Challenges include co-elution of byproducts and low-abundance impurities. Solutions:

HPLC-DAD/HRMS : Use a C18 column (2.6 μm particles) with a water/acetonitrile gradient. HRMS resolves isobaric impurities (e.g., methyl vs. ethyl side chains) .

Forced Degradation Studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions to identify degradation products .

NMR qNMR : Quantify impurities >0.1% using ERETIC² calibration .

Q. Example Data :

  • LOQ : 0.05% for GC-MS, 0.01% for HPLC-TOF .

Q. How do solvent and pH influence the stability of this compound in biological assays?

Methodological Answer:

  • Aqueous Stability : At pH <5, the amine group protonates, reducing solubility. Use PBS (pH 7.4) with 0.1% DMSO for in vitro studies .
  • Oxidative Degradation : Add antioxidants (0.1% ascorbic acid) to prevent benzofuran ring oxidation .
  • Storage : Store at -20°C in amber vials under argon to minimize photolytic and oxidative damage .

Q. Key Finding :

  • Half-life in rat plasma: ~3 h (vs. >24 h in DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.